

Technical Guide: ZD-7155 in Angiotensin II Receptor Research

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Compound of Interest

Compound Name: ZD-7155
Cat. No.: B1228687

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Executive Summary

ZD-7155 (**ZD-7155** hydrochloride) is a high-affinity, selective, competitive antagonist of the Angiotensin II Type 1 (AT1) receptor.[1] Originally developed by Zeneca (now AstraZeneca) as a potent antihypertensive agent, it has evolved into a critical "tool compound" in modern pharmacology and structural biology.

Unlike first-generation antagonists (e.g., Losartan), **ZD-7155** exhibits slow dissociation kinetics and high potency (IC₅₀ ~3.8 nM), making it an ideal stabilizer for G-Protein Coupled Receptor (GPCR) crystallography. It was the ligand co-crystallized with the human AT1 receptor to solve its high-resolution structure, a landmark achievement in understanding sartan binding modes.

Primary Research Applications:

- **Structural Biology:** Stabilizing the AT1 receptor in specific conformations for X-ray crystallography (e.g., Serial Femtosecond Crystallography).
- **Cardiovascular Pharmacology:** Serving as a high-potency benchmark for blocking the pressor effects of Angiotensin II (AngII) in in vivo hypertension models.

- Renal Physiology: Investigating the feedback loops of the Renin-Angiotensin System (RAS), specifically renin release and renal vasoconstriction.

Pharmacology & Mechanism of Action[4]

Molecular Mechanism

ZD-7155 belongs to the "sartan" class of non-peptide antagonists, characterized by a biphenyl-tetrazole scaffold.[2] It functions as an orthosteric antagonist, competing directly with the endogenous ligand Angiotensin II for the binding pocket on the AT1 receptor.

- Binding Site: Deep within the transmembrane bundle of the AT1 receptor.
- Key Residue Interactions:
 - Arg167 (ECL2): Forms a critical salt bridge with the acidic tetrazole and naphthyridin-2-one moieties of **ZD-7155**.[\[3\]](#)[\[4\]](#)
 - Tyr35 (TM1) & Trp84 (TM2): Stabilize the ligand via hydrogen bonding and -stacking interactions.
- Kinetics: **ZD-7155** exhibits a slower dissociation rate compared to Losartan, resulting in "insurmountable" antagonism in certain functional assays and prolonged duration of action in vivo.

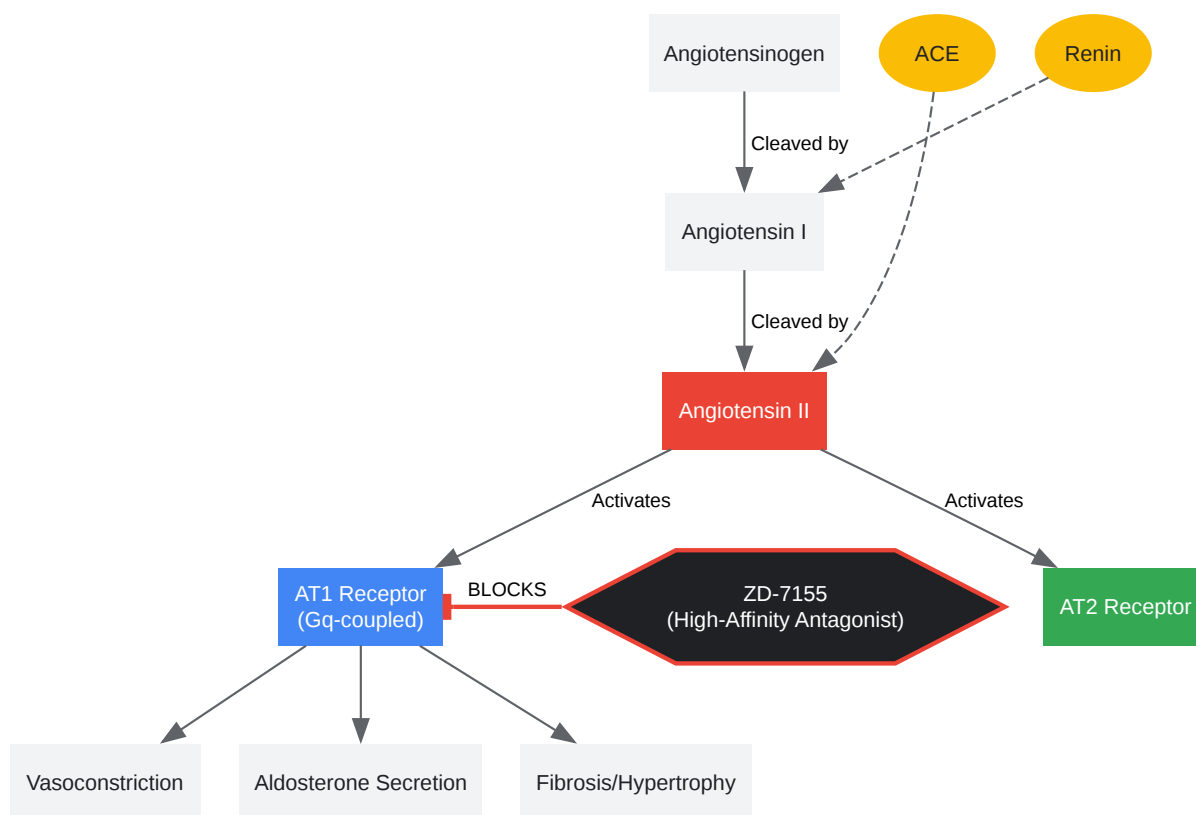
Quantitative Profile

The following table summarizes the binding and potency metrics for **ZD-7155** compared to the prototype antagonist Losartan.

Parameter	ZD-7155	Losartan	Context
IC50 (Binding)	3.8 nM	~10–40 nM	Displacement of [¹²⁵ I]-AngII (Guinea pig adrenal)
Potency Ratio	10x	1x	In vivo pressor response inhibition (Rat)
Duration	>24 Hours	~6–12 Hours	Single IV bolus effect on BP
Binding Mode	Competitive / Slow Off-rate	Competitive	AT1 Receptor Interaction

Visualization: The RAS Blockade

The following diagram illustrates the specific intervention point of **ZD-7155** within the Renin-Angiotensin System, highlighting its downstream physiological effects.



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Figure 1: Mechanism of Action. **ZD-7155** selectively blocks the AT1 receptor, preventing Angiotensin II-mediated vasoconstriction and aldosterone release.

Experimental Protocols

Protocol A: In Vivo Hypertension Blockade (Rat Model)

Objective: To assess the antihypertensive potency of **ZD-7155** in Spontaneously Hypertensive Rats (SHR) or AngII-infused Sprague-Dawley rats.

Reagents:

- **ZD-7155** Hydrochloride (Soluble in water/saline with gentle warming).

- Angiotensin II (for challenge).[\[1\]](#)[\[5\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)
- Vehicle: 0.9% Saline.

Workflow:

- Preparation: Anesthetize rats (Pentobarbital 50 mg/kg IP) and cannulate the femoral artery (for BP measurement) and femoral vein (for drug administration). Allow 24h recovery for conscious measurements.
- Baseline: Record Mean Arterial Pressure (MAP) for 30 minutes to establish baseline.
- AngII Challenge (Control): Administer AngII (240 ng/kg/min) via infusion for 10 minutes. Record the peak pressor response (MAP). Allow washout (return to baseline).
- **ZD-7155** Administration:
 - Bolus IV: Administer **ZD-7155** at 1.082 $\mu\text{mol/kg}$ (approx. 0.51 mg/kg).
 - Note: This dose is equimolar to $\sim 1/6$ th of the standard Losartan dose, reflecting higher potency.
- Re-Challenge: Repeat AngII infusion at T=1h, T=6h, and T=24h post-antagonist.
- Data Analysis: Calculate the % inhibition of the pressor response. **ZD-7155** should maintain >80% inhibition at 24 hours.

Protocol B: Receptor Stabilization for Structural Biology

Objective: To stabilize the human AT1 receptor in an inactive conformation for crystallization (LCP-SFX method).

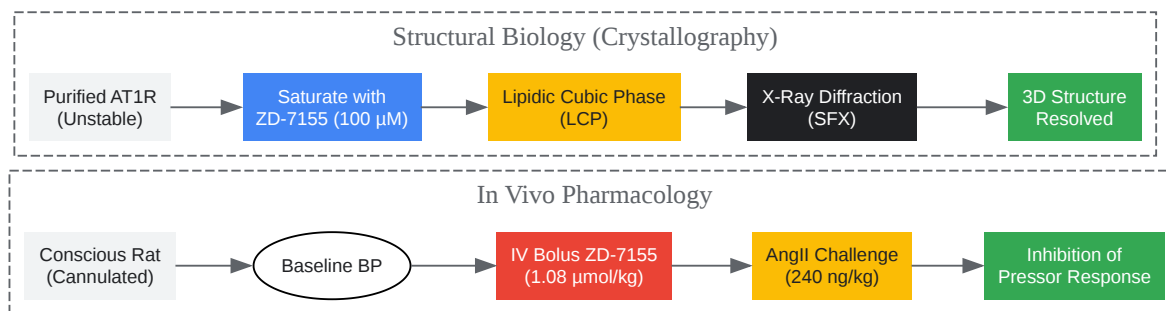
Rationale: **ZD-7155** is preferred over Losartan because its slow dissociation rate prevents ligand shedding during the harsh conditions of Lipidic Cubic Phase (LCP) crystallization.

Workflow:

- Expression: Express human AT1R (with N-terminal fusion partner, e.g., BRIL) in Sf9 insect cells.
- Solubilization: Lyse cells and solubilize membranes using DDM/CHS detergent mix.
- Ligand Saturation: Add **ZD-7155** to the solubilized fraction at a concentration of 100 μM (excess) to ensure saturation. Incubate for 1 hour at 4°C.
- Purification: Proceed with TALON affinity chromatography and Size Exclusion Chromatography (SEC). Maintain **ZD-7155** (20–50 μM) in all running buffers to maintain receptor stability.
- Crystallization: Mix protein with monoolein (lipid) and precipitate solution. **ZD-7155's** high affinity locks the transmembrane helices (TM1-TM7), facilitating crystal lattice formation.

Visualizing the Experimental Workflow

The following diagram contrasts the two primary workflows for **ZD-7155**.



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Figure 2: Dual-track research workflow.[3] Top: Pharmacological validation. Bottom: Structural stabilization for crystallography.

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